4-(Chlorodifluoromethyl)benzonitrile
Overview
Description
4-(Chlorodifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H4ClF2N . It has a molecular weight of 187.58 . The compound is typically stored in a refrigerated environment .
Molecular Structure Analysis
The InChI code for 4-(Chlorodifluoromethyl)benzonitrile is 1S/C8H4ClF2N/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4H . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Applications in Battery Technology
A study by Huang et al. (2014) explored the use of a closely related compound, 4-(Trifluoromethyl)-benzonitrile, as a novel electrolyte additive for lithium nickel manganese oxide cathodes in high voltage lithium ion batteries. The addition significantly improved the cyclic stability and capacity retention of the cathode, showcasing the potential of fluorinated benzonitriles in enhancing battery performance (Huang et al., 2014).
Analytical Chemistry Applications
Flanagan and Ruprah (1989) developed a high-performance liquid chromatographic assay for detecting chlorophenoxy and benzonitrile herbicides, including bromoxynil and ioxynil, in biological specimens. This method aids in diagnosing acute poisoning, demonstrating the role of benzonitrile derivatives in developing sensitive analytical techniques (Flanagan & Ruprah, 1989).
Environmental Studies
Holtze et al. (2008) reviewed the microbial degradation of benzonitrile herbicides, including dichlobenil, bromoxynil, and ioxynil, in soil and subsurface environments. The review provides insights into degradation pathways, persistent metabolites, and the diversity of degrader organisms, highlighting the environmental fate of these chemicals and their impact on groundwater contamination (Holtze et al., 2008).
properties
IUPAC Name |
4-[chloro(difluoro)methyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2N/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHWTRCQAAXYJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471669 | |
Record name | 4-(chlorodifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chlorodifluoromethyl)benzonitrile | |
CAS RN |
51012-21-6 | |
Record name | 4-(chlorodifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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